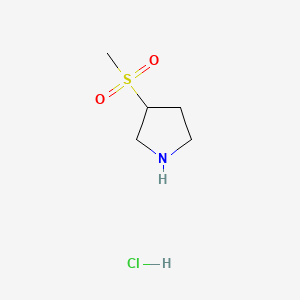

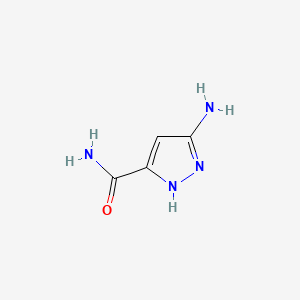

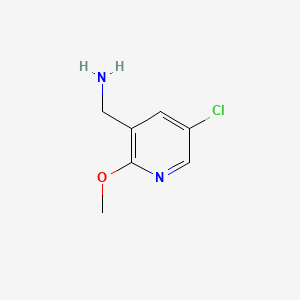

5-amino-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-amino-1H-pyrazole-3-carboxamide” is a compound that has been used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also used in the storage of dark places, sealed in dry, 2-8C .

Synthesis Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by the hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid afforded compound 22 .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 3D-QSAR based pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulation studies .

Chemical Reactions Analysis

The chemical reactions involving “this compound” include a variety of reactions such as condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Applications De Recherche Scientifique

Antitumor Activities : The compound is used in the synthesis of pyrazolopyrimidines and Schiff bases with potential antitumor activities. These derivatives exhibit structure-activity relationships against different human cancer cell lines (Hafez et al., 2013).

Synthetic Intermediate : It serves as a versatile intermediate for the preparation of various derivatives, enhancing the synthetic routes available for pharmacologically interesting compounds (Bobko et al., 2012).

Building Block in Heterocyclic Synthesis : The compound is a useful building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest, highlighting its utility in drug discovery (El‐Mekabaty, 2014).

Cytotoxicity Studies : Derivatives of 5-amino-1H-pyrazole-3-carboxamide have been synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating its relevance in cancer research (Hassan et al., 2014).

Fluorescent Sensor for Fluoride Anion : It's used in the development of a pyrazole-based fluorescent sensor for selective detection of fluoride anions, demonstrating its application in analytical chemistry (Yang et al., 2011).

Anti-TMV Activity : Novel bis-pyrazole compounds derived from this compound have shown good inactivation effect against Tobacco Mosaic Virus (TMV), suggesting its application in plant pathology and virology (Zhang et al., 2012).

Nematocidal Activity : Novel fluorinated pyrazole carboxamides derivatives, synthesized from this compound, exhibited significant nematocidal activity against the tomato root-knot nematode, indicating its potential in agricultural chemistry (Zhao et al., 2017).

DNA-binding Interaction : 1H-pyrazole-3-carboxamide derivatives were studied for their DNA-binding interaction, which is crucial in understanding their antitumor mechanisms, making them significant in biochemistry and molecular biology (Lu et al., 2014).

Chromium(III) Ion Sensor : A Cr3+-selective ionophore based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide was synthesized for use in a Cr3+ ion-selective electrode, demonstrating its utility in environmental monitoring (Zamani et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-amino-1H-pyrazole-3-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors .

Mode of Action

This compound interacts with FGFRs by covalently binding to them . This compound has been designed and synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs .

Biochemical Pathways

The compound affects the FGFR pathway, which plays a crucial role in cell proliferation, differentiation, and angiogenesis . By inhibiting FGFRs, the compound can suppress the proliferation of cancer cells .

Pharmacokinetics

The compound’s structure, which includes nitrogen-containing aromatic heterocycles, is a common motif in a wide range of synthesized drugs , suggesting potential for good bioavailability.

Result of Action

The representative compound of this compound derivatives demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . It also strongly suppressed the proliferation of NCI–H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

Propriétés

IUPAC Name |

3-amino-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDSXQVNSXONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219743-26-6 |

Source

|

| Record name | 5-amino-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

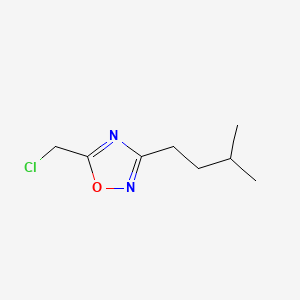

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)